molecular formula C7H8BFO3 B069507 5-Fluoro-2-methoxyphenylboronic acid CAS No. 179897-94-0

5-Fluoro-2-methoxyphenylboronic acid

Cat. No. B069507
M. Wt: 169.95 g/mol
InChI Key: CCQKIRUMTHHPSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Fluoro-2-methoxyphenylboronic acid often involves lithium-halogen exchange reactions followed by reaction with triisopropylborate. Suzuki cross-coupling reactions are also employed using heteroaryl halides to yield heteroarylpyrimidines, indicating the versatility of boronic acid derivatives in organic synthesis (Saygılı, Bryce, & Batsanov, 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Fluoro-2-methoxyphenylboronic acid, such as compound 18 mentioned in Saygılı, Bryce, & Batsanov (2004), showcases dihedral angles that elucidate the spatial arrangement of atoms within the molecule, critical for understanding its reactivity and interaction with other molecules.

Chemical Reactions and Properties

5-Fluoro-2-methoxyphenylboronic acid participates in various chemical reactions, including Suzuki cross-coupling, highlighting its role in forming complex organic molecules. Its electron-poor, fluoro-containing nature makes it an efficient coupling partner in nickel(0) catalyzed cross-coupling reactions, offering faster reactions compared to electron-rich/neutral arylboronic acids (Chen, Xing, Dong, & Hu, 2016).

Scientific Research Applications

  • Suzuki-Miyaura Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : 5-Fluoro-2-methoxyphenylboronic acid is used as a reactant in Suzuki-Miyaura cross-coupling reactions .
    • Method : In a typical procedure, a palladium catalyst, a base, and the boronic acid are combined with the substrate in a suitable solvent. The reaction mixture is then heated to facilitate the coupling .
    • Results : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
  • Friedel-Crafts Alkylation of Hydronaphthalenes

    • Field : Organic Chemistry
    • Application : 2-Fluoro-5-methoxyphenylboronic acid, a compound similar to 5-Fluoro-2-methoxyphenylboronic acid, is used as a reactant in Friedel-Crafts alkylation of hydronaphthalenes .
    • Method : This reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride, and the reaction is carried out in a polar, aprotic solvent .
    • Results : The result is the formation of a new carbon-carbon bond, allowing for the introduction of an alkyl group onto the aromatic ring .
  • Synthesis of 9,10-diarylanthracenes

    • Field : Organic Chemistry
    • Application : 5-Fluoro-2-methoxyphenylboronic acid is used in the synthesis of 9,10-diarylanthracenes, which can be used as molecular switches .
    • Method : The exact method can vary, but typically involves a palladium-catalyzed cross-coupling reaction .
    • Results : The result is the formation of 9,10-diarylanthracenes, which have potential applications in the field of molecular electronics .
  • Cross-coupling with Carbazolyl or Aryl Halides

    • Field : Organic Chemistry
    • Application : 5-Fluoro-2-methoxyphenylboronic acid can be used in cross-coupling reactions with carbazolyl or aryl halides .
    • Method : This typically involves a palladium-catalyzed cross-coupling reaction .
    • Results : The result is the formation of a new carbon-carbon bond, allowing for the introduction of a carbazolyl or aryl group onto the aromatic ring .

Safety And Hazards

This chemical is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(5-fluoro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQKIRUMTHHPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382204
Record name 5-Fluoro-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methoxyphenylboronic acid

CAS RN

179897-94-0
Record name 5-Fluoro-2-methoxyphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179897-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A cold solution (−78° C.) of 2-bromo-4-fluoro-anisole (20 g, 10 mmol, 1 equiv) in anhydrous tetrahydrofuran (200 mL) was treated dropwise, over 20 min, with 2.5M n-butyllithium solution in hexanes (44 mL, 110 mmol, 1.1 equiv). The reaction was stirred for 1 hour, then trimethyl borate (16.75 mL, 150 mmol, 1.5 equiv) was added in one portion. After stirring overnight at room temperature, the reaction was poured into saturated ammonium chloride (200 mL). The layers were separated and the aqueous phase was extracted with ethyl acetate (3×200 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated under reduced pressure. The solid residue was triturated with methyl tert-butyl ether (100 mL) to give (5-fluoro-2-methoxyphenyl)boronic acid (1) (6.5 g, 39% yield) as an off-white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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[Compound]
Name
hexanes
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
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Quantity
16.75 mL
Type
reactant
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Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 200-mL flask, a solution of 2-bromo-4-fluoroanisole (Aldrich: 4.00 mL, 30.8 mmol) in THF (50 mL) was cooled to -78° C. (CO2 /IPA). To this solution n-BuLi (Aldrich: 2.5 M in hexanes; 12.4 mL, 31 mmol, 1.0 equivuiv) was added dropwise over a 30 min period. The reaction mixture was stirred at -78° C. for 60 min and treated with trimethylborate (Aldrich: 10.5 mL, 92.4 mmol, 3.0 equivuiv). The reaction mixture was allowed to slowly warm to rt, stirred overnight (12h), and cooled to 0° C. (ice/H2O). The solution was treated with 5% HCl until the pH reached 6. The reaction mixture was poured into sat'd NH4Cl (80 mL) and extracted with CH2Cl2 (3×100 mL). The extracts were washed with sat'd NH4Cl (1×80 mL), combined, dried (MgSO4), filtered through a pad of Celite™, and concentrated to afford 4.90 g (94%) of a white semi-solid. Data for 5-fluoro-20methozyphenylboronic acid: 1H NMR (400 MHz, acetone-d6): 7.47 (dd,J=8.8, 3.3, 1H); 7.17 (m, 1H); 7.05 (dd,J=9.0, 3.9, 1H); 3.93 (s, 3H).
Quantity
4 mL
Type
reactant
Reaction Step One
Name
CO2 IPA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( 12h )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
80 mL
Type
reactant
Reaction Step Seven
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
JP Edwards, SJ West, KB Marschke… - Journal of medicinal …, 1998 - ACS Publications
… 5-Fluoro-2-methoxyphenylboronic Acid (3a). In a 200-mL flask, a solution of 2-bromo-4-fluoroanisole (4.00 mL, 30.8 mmol) in THF (50 mL) was cooled to −78 C. To this solution a 2.5 M …
Number of citations: 151 pubs.acs.org
Y Tong, AS Florjancic, RF Clark, C Lai… - ACS Medicinal …, 2021 - ACS Publications
… The palladium-catalyzed coupling of 5-fluoro-2-methoxyphenylboronic acid provided 26, … The coupling with 5-fluoro-2-methoxyphenylboronic acid, followed by deprotection, gave 5-…
Number of citations: 2 pubs.acs.org
JP Edwards, L Zhi, CLF Pooley… - Journal of medicinal …, 1998 - ACS Publications
… Cesium fluoride (21.4 g, 141 mmol, 3.10 equiv) was added, followed by a solution of 5-fluoro-2-methoxyphenylboronic acid 8b (12 g, 71 mmol, 1.5 equiv) in DME (40 mL). The reaction …
Number of citations: 83 pubs.acs.org
H Scott, RM Walmsley - Mutation Research/Genetic Toxicology and …, 2015 - Elsevier
Boronic acids and their derivatives have been exploited for their pharmacological activity and their utility as intermediates in the synthesis of novel non-boron containing compounds. A …
Number of citations: 24 www.sciencedirect.com
J Lakshmidevi, B Ramesh Naidu… - … Chemistry Letters and …, 2022 - Taylor & Francis
… The challenging substrates such as ABAs; 5-fluoro-2-methoxyphenylboronic acid, 3-fluoro-5-cyanophenylboronic acid and phenanthrene-9-boronic acid, and HABAs; pyridine-3-…
Number of citations: 6 www.tandfonline.com
A Giordano, G Forte, L Massimo, R Riccio… - European journal of …, 2018 - Elsevier
… Compound 5 was obtained as a colorless oil following the general procedure using 5-fluoro-2-methoxyphenylboronic acid. RP-HPLC t R = 36.5 min, gradient condition: from 5% B to …
Number of citations: 18 www.sciencedirect.com
Z Hassan, S Reimann, K Wittler… - Advanced Synthesis …, 2012 - Wiley Online Library
… 2,7-Bis(butoxycarbonyl)-3-(5-fluoro-2-methoxyphenyl)-6-chlorobenzo[1,2-b;5,6-b′]dithiophene (5a): Starting with 3 (200 mg, 0.43 mmol), 5-fluoro-2-methoxyphenylboronic acid 4a (1.2 …
Number of citations: 9 onlinelibrary.wiley.com
AD Abraham, H Esquer, Q Zhou… - Journal of medicinal …, 2019 - ACS Publications
… analogue was prepared from 58 mg (0.15 mmol) of 4-bromo-8-methoxy-7-(3-(morpholin-4-yl)propanamido)quinoline and 50 mg (0.30 mmol) of 5-fluoro-2-methoxyphenylboronic acid …
Number of citations: 14 pubs.acs.org
MI Nejad - 2013 - search.proquest.com
… 15, bromo-pyrrole precursor 4 was converted to the highly functionalized pyrrole analogue 10 through an efficient Suzuki coupling reaction with 5fluoro-2-methoxyphenylboronic acid …
Number of citations: 0 search.proquest.com
S Picaud, M Strocchia, S Terracciano… - Journal of Medicinal …, 2015 - ACS Publications
… 7b was obtained following general procedure a as a pale yellow powder in 70% yield from 2a and 5-fluoro-2-methoxyphenylboronic acid 16. RP-HPLC t R = 14.0 min, gradient …
Number of citations: 76 pubs.acs.org

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